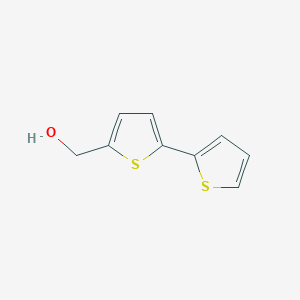

(5-Thiophen-2-ylthiophen-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-thiophen-2-ylthiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8OS2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWTXRUXHPHFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380064 | |

| Record name | ([2,2'-Bithiophen]-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3515-30-8 | |

| Record name | ([2,2'-Bithiophen]-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-hydroxymethyl-2,2'-bithiophene

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-hydroxymethyl-2,2'-bithiophene, a critical heterocyclic building block in the development of advanced organic materials and pharmaceuticals. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and spectral features, offers field-proven experimental protocols, and establishes a framework for confident structural elucidation. Every analytical step is grounded in authoritative principles to ensure scientific integrity and trustworthiness.

Introduction: The Structural Significance of 5-hydroxymethyl-2,2'-bithiophene

5-hydroxymethyl-2,2'-bithiophene is a key intermediate in synthetic chemistry. The bithiophene core provides a rigid, electron-rich scaffold essential for creating conductive polymers and organic semiconductors.[1] The hydroxymethyl group (-CH₂OH) at the 5-position offers a versatile reactive handle for further functionalization, enabling the synthesis of a diverse array of more complex molecules.[2][3]

Given its role as a foundational precursor, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, providing precise, atom-level information about the molecule's connectivity and electronic environment.[4] This guide will dissect the ¹H and ¹³C NMR spectra of this compound, explaining the rationale behind signal assignments and providing a robust protocol for data acquisition and interpretation.

Foundational Principles of NMR for Heterocyclic Systems

NMR spectroscopy relies on the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. The key parameters obtained from an NMR experiment are:

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm), which indicates the electronic environment of a nucleus. Electron-withdrawing groups or proximity to π-systems cause "deshielding," shifting signals downfield (higher ppm values).[5]

-

Integration: The area under a ¹H NMR signal, which is proportional to the number of protons generating that signal.[6]

-

Multiplicity (Splitting): The splitting of a signal into multiple lines (e.g., singlet, doublet, triplet) due to the influence of neighboring, non-equivalent nuclei. This pattern reveals proton connectivity.[7]

-

Coupling Constant (J): The distance between the lines in a split signal (in Hz), which provides detailed information about the spatial relationship and bond connectivity between coupled nuclei.

In 5-hydroxymethyl-2,2'-bithiophene, the electronegativity of the sulfur atoms, the aromatic ring currents of the thiophene moieties, and the electronic effects of the hydroxymethyl substituent combine to create a distinct and predictable spectral fingerprint.

Caption: Structure of 5-hydroxymethyl-2,2'-bithiophene with IUPAC numbering.

Experimental Protocol: A Self-Validating Approach

Acquiring high-quality, reproducible NMR data requires a meticulous experimental approach. The choices made during sample preparation and instrument setup directly impact spectral quality and the trustworthiness of the results.

Sample Preparation

-

Solvent Selection: The choice of deuterated solvent is critical.

-

Chloroform-d (CDCl₃): A common, non-polar aprotic solvent. In CDCl₃, the hydroxyl (-OH) proton signal is often broad and its chemical shift is highly dependent on concentration and temperature due to variable hydrogen bonding.[8] It may not show clear coupling to the adjacent methylene (-CH₂) protons.

-

Dimethyl sulfoxide-d₆ (DMSO-d₆): A polar aprotic solvent that acts as a strong hydrogen bond acceptor.[9] In DMSO-d₆, the -OH proton signal typically becomes sharper and exhibits clear coupling to the -CH₂ protons, appearing as a well-defined triplet. This provides definitive proof of the -CH₂OH moiety.

-

Recommendation: For initial characterization, acquiring spectra in both CDCl₃ and DMSO-d₆ is advised to observe the behavior of the hydroxyl proton and confirm assignments.

-

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent. This concentration is typically sufficient for strong signals in both ¹H and ¹³C experiments without causing significant viscosity issues or aggregation that could affect chemical shifts.[10]

-

Standard: Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shift scale to 0.00 ppm.[5]

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer.

| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | Causality & Rationale |

| Pulse Program | Standard single-pulse (zg30) | Proton-decoupled single-pulse (zgpg30) | Standard programs for routine 1D acquisition. Proton decoupling in ¹³C NMR simplifies the spectrum to singlets and enhances signal-to-noise via the Nuclear Overhauser Effect (NOE). |

| Spectral Width | ~16 ppm (centered at ~6 ppm) | ~200 ppm (centered at ~100 ppm) | Ensures all expected signals are captured within the spectral window. |

| Acquisition Time | 2–4 seconds | 1–2 seconds | Balances resolution with experimental time. Longer acquisition times yield better resolution. |

| Relaxation Delay | 2–5 seconds | 2–5 seconds | A sufficient delay is crucial for complete relaxation of nuclei, ensuring accurate signal integration and quantification. |

| Number of Scans | 16–64 | 1024–4096 | ¹³C has a low natural abundance (~1.1%), requiring significantly more scans to achieve an adequate signal-to-noise ratio compared to ¹H.[11] |

| Temperature | 298 K (25 °C) | 298 K (25 °C) | Maintaining a constant temperature ensures chemical shift stability and reproducibility. |

graph TD { A[Sample Preparation] --> B(Dissolve 5-10 mg in 0.6 mL Solvent); B --> C{Solvent Choice}; C --> D[CDCl₃ for General Structure]; C --> E[DMSO-d₆ to Confirm -OH Group]; A --> F[Add TMS Standard];subgraph NMR Acquisition G[Load Sample into Spectrometer] --> H[Lock & Shim]; H --> I[Acquire ¹H Spectrum]; I --> J[Acquire ¹³C Spectrum]; end F --> G; E --> G; D --> G; subgraph Data Processing K[Fourier Transform FID] --> L[Phase Correction]; L --> M[Baseline Correction]; M --> N[Integration & Peak Picking]; end I --> K; J --> K; subgraph Analysis & Verification O[Assign Signals in 1D Spectra] --> P[Confirm Connectivity with 2D NMR]; P --> Q[Final Structure Elucidation]; end N --> O; node[fillcolor="#4285F4", fontcolor="#FFFFFF"]; A; G; K; O; node[fillcolor="#FBBC05", fontcolor="#202124"]; C; node[fillcolor="#EA4335", fontcolor="#FFFFFF"]; P; node[fillcolor="#34A853", fontcolor="#FFFFFF"]; Q;

}

Caption: Standard workflow for NMR analysis of 5-hydroxymethyl-2,2'-bithiophene.

Detailed Spectral Interpretation

¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum can be divided into two main regions: the aromatic region (thiophene protons) and the aliphatic region (hydroxymethyl protons).

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |

| H-5' | ~7.20 | dd | J = 5.1, 1.2 Hz | 1H | Located on the unsubstituted ring at a position α to the sulfur. It is coupled to both H-4' (³J, ~5 Hz) and H-3' (⁴J, ~1 Hz). It appears at the most downfield position of this ring system.[12] |

| H-3' | ~7.18 | dd | J = 3.6, 1.2 Hz | 1H | Also on the unsubstituted ring, α to the sulfur and adjacent to the other ring. It shows coupling to H-4' (³J, ~3.6 Hz) and H-5' (⁴J, ~1 Hz).[12] |

| H-4' | ~7.01 | dd | J = 5.1, 3.6 Hz | 1H | Positioned β to the sulfur on the unsubstituted ring. It is coupled to both H-5' and H-3', resulting in a clear doublet of doublets. |

| H-3 | ~7.08 | d | J = 3.7 Hz | 1H | Located on the substituted ring. The electron-donating effect of the bithiophene linkage deshields this proton. It is coupled only to H-4. |

| H-4 | ~6.78 | d | J = 3.7 Hz | 1H | On the substituted ring, adjacent to the hydroxymethyl group. The electron-donating nature of the -CH₂OH group shields this proton relative to H-3, shifting it upfield. It is coupled only to H-3. |

| -CH₂- (H-6) | ~4.75 | s (or d) | N/A (or ~5-6 Hz) | 2H | Methylene protons are deshielded by the adjacent oxygen atom and the aromatic ring. In CDCl₃, coupling to the -OH proton is often not observed, resulting in a singlet. |

| -OH | 1.5 - 3.0 | br s (or t) | N/A (or ~5-6 Hz) | 1H | The chemical shift is highly variable. The signal is typically broad due to chemical exchange.[13] In dry DMSO-d₆, this signal would be a triplet due to coupling with the -CH₂ group. |

¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)

Due to the C5-substitution, all nine carbon atoms in the molecule are chemically unique and should produce nine distinct signals in the proton-decoupled ¹³C NMR spectrum.

| Signal Assignment | Predicted δ (ppm) | Rationale for Assignment |

| C-5 | ~147.0 | The carbon bearing the hydroxymethyl group. It is significantly deshielded due to the combined effects of the attached oxygen (via the CH₂ group) and being an α-carbon in the thiophene ring. |

| C-2 | ~137.5 | Quaternary carbon involved in the inter-ring C-C bond. Its chemical shift is influenced by both aromatic rings. |

| C-2' | ~136.5 | Quaternary carbon on the unsubstituted ring, also involved in the inter-ring bond. Its environment is slightly different from C-2. |

| C-5' | ~128.0 | α-carbon on the unsubstituted ring, bonded to a proton. Its chemical shift is typical for an α-carbon in a thiophene ring.[14] |

| C-3 | ~126.5 | β-carbon on the substituted ring. Its chemical shift is influenced by the adjacent C-2 and the nearby substituent. |

| C-3' | ~124.5 | α-carbon on the unsubstituted ring, adjacent to the inter-ring bond. |

| C-4' | ~124.0 | β-carbon on the unsubstituted ring. Its chemical shift is characteristic of a protonated β-carbon in thiophene.[15] |

| C-4 | ~123.5 | β-carbon on the substituted ring, adjacent to the C-5 substituent. It is shielded relative to other aromatic carbons due to the electron-donating effect of the substituent. |

| -CH₂OH (C-6) | ~59.5 | Aliphatic carbon directly attached to the electronegative oxygen atom, causing a significant downfield shift compared to a standard alkane carbon. |

Conclusion: Ensuring Trustworthiness through Comprehensive Analysis

The structural elucidation of 5-hydroxymethyl-2,2'-bithiophene via ¹H and ¹³C NMR is a clear and systematic process when guided by a foundational understanding of spectroscopic principles and meticulous experimental technique. The predicted chemical shifts and coupling patterns detailed in this guide provide a robust template for analysis. For absolute validation, especially in a regulatory or GMP environment, assignments should be confirmed using two-dimensional (2D) NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation). This multi-faceted approach ensures the highest level of scientific integrity and provides an unimpeachable structural assignment for this vital chemical building block.

References

- Yin, X., Qiao, Y., Gadinski, M. R., Wang, Q., & Tang, C. (2016). Supplementary Information: Flexible Thiophene Polymers: A Concerted Macromolecular Architecture for Dielectrics. The Royal Society of Chemistry.

-

Takahashi, K., Sone, T., & Fujieda, K. (1976). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 49(2), 415-418. [Link]

-

Bergenstråhle-Wohlert, M., d'Ortoli, T. A., Sjöberg, N. A., & Wohlert, J. (2016). On the anomalous temperature dependence of cellulose aqueous solubility. Cellulose, 23(5), 2849-2861. [Link]

-

Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(23), 2977-3013. [Link]

-

Schneidewind, J., & Kreisel, G. (2009). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 14(3), 1184-1191. [Link]

-

Schneidewind, J., & Kreisel, G. (2009). Synthesis of 5-acetoxymethyl- and 5-hydroxymethyl-2-vinyl-furan. PubMed. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

-

Babij, N. R., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5235-5246. [Link]

-

Li, D., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega, 8(49), 46849-46857. [Link]

-

Sivasankar, B. (1982). 13C NMR substituent induced chemical shifts in the side-chain carbons of

,/-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(4), 345-349. [Link] -

Schneidewind, J., & Kreisel, G. (2009). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. ResearchGate. [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Zhang, Z., et al. (2021). Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate. Frontiers in Bioengineering and Biotechnology, 9, 730691. [Link]

-

Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Reddit. (2023). Hydroxyl Groups in NMR. [Link]

-

Zhang, D., & Dumont, M. J. (2019). Synthesis, characterization and potential applications of 5-hydroxymethylfurfural derivative based poly(β-thioether esters) synthesized via thiol-Michael addition polymerization. Polymer Chemistry, 10(44), 6013-6024. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

ResearchGate. (n.d.). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. [Link]

-

ResearchGate. (n.d.). Figure S18 1 H NMR of 2,2'-bithiophene in CDCl 3. [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Gicquel, M., et al. (2019). Carbon-13 NMR Chemical Shift: A Descriptor for Electronic Structure and Reactivity of Organometallic Compounds. Accounts of Chemical Research, 52(9), 2639-2652. [Link]

-

ATB (Automated Topology Builder). (n.d.). 2,2'-Bithiophene | C8H6S2. [Link]

-

Teotonio, E. R., & da Silva, J. (n.d.). Supplementary Information. [Link]

-

Nanaki, S., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(14), 5439. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Frontiers | Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate [frontiersin.org]

- 3. Synthesis, characterization and potential applications of 5-hydroxymethylfurfural derivative based poly(β-thioether esters) synthesized via thiol-Michael addition polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. emerypharma.com [emerypharma.com]

- 5. azooptics.com [azooptics.com]

- 6. acdlabs.com [acdlabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. thieme-connect.de [thieme-connect.de]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2,2'-BITHIOPHENE(492-97-7) 1H NMR spectrum [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]

- 15. academic.oup.com [academic.oup.com]

Introduction: The Central Role of Thiophene in Modern Chemistry

An In-depth Technical Guide to the Physical Properties of Thiophene-Based Monomers

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, serves as a cornerstone building block in materials science and medicinal chemistry.[1][2] Its derivatives are integral to the development of organic semiconductors, photovoltaics, and field-effect transistors, primarily due to their excellent electronic properties and environmental stability.[2][3][4] In the pharmaceutical realm, the thiophene nucleus is a common scaffold in a multitude of therapeutic agents, valued for its ability to act as a bioisostere of a benzene ring, often improving potency and pharmacokinetic profiles.

A thorough understanding of the fundamental physical properties of thiophene-based monomers is not merely academic; it is a predictive and practical necessity. These properties—from melting point and solubility to electronic energy levels—dictate every stage of a molecule's lifecycle: its synthesis and purification, its processability into devices, its formulation into a drug delivery system, and ultimately, its performance and efficacy in the target application.[3] This guide provides a technical overview of these key physical characteristics, the experimental methodologies used to determine them, and the scientific rationale that underpins these choices.

Thermophysical Properties: Indicators of Purity and Intermolecular Forces

The melting and boiling points of a monomer are fundamental physical constants that provide immediate insight into its purity, molecular weight, and the strength of its intermolecular forces.[5] For crystalline solids, a sharp, well-defined melting point range (typically <1°C) is a reliable indicator of high purity. Conversely, impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. For liquid monomers, the boiling point is a critical parameter for purification via distillation.[6]

Data Presentation: Thermophysical Properties of Thiophene and Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Thiophene | C₄H₄S | 84.14 | -38[6][7] | 84[6][7] |

| 2-Bromothiophene | C₄H₃BrS | 163.04 | -10 | 149-151 |

| 2,2'-Bithiophene | C₈H₆S₂ | 166.26 | 32-33 | 260 |

| Terthiophene | C₁₂H₈S₃ | 248.38 | 92-94 | 388 |

Note: Data for derivatives are typical values and may vary slightly.

Experimental Protocol: Melting Point Determination (Capillary Method)

The capillary method is a straightforward and widely adopted technique for accurately determining a compound's melting point.[8][9]

Causality and Self-Validation: The core principle of this protocol is achieving thermal equilibrium between the heating block, the thermometer, and the sample. A rapid temperature ramp can cause the thermometer reading to lag behind the actual sample temperature, yielding an inaccurate reading. The protocol validates itself through observation: a pure compound will exhibit a sharp melting range. A broad range necessitates further purification of the sample.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and efficient heat transfer.[9]

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This is achieved by tapping the open end of the tube into the powder and then gently tapping the sealed end on a hard surface to compact the sample.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Initial Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. This step saves time. If the melting point is unknown, a preliminary rapid determination is performed first on a separate sample.

-

Slow Determination: Decrease the heating rate to 1-2°C per minute. A slow rate is critical to ensure the sample and thermometer are in thermal equilibrium, providing an accurate reading.

-

Observation and Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ – T₂.

Visualization: Melting Point Determination Workflow

Caption: Workflow for determining melting point via the capillary method.

Solubility: The Key to Processability and Formulation

Solubility is a critical parameter that governs the purification, formulation, and application of thiophene-based monomers.[10] In materials science, solution-phase processing for fabricating thin-film devices requires monomers and polymers to be soluble in appropriate organic solvents. In drug development, aqueous solubility is a primary determinant of a compound's bioavailability.

Causality: "Like Dissolves Like" The guiding principle of solubility is that substances with similar polarities tend to be miscible.[10] The parent thiophene molecule is a non-polar aromatic compound. Consequently, it is insoluble in water but readily soluble in many common organic solvents like toluene, chloroform, and tetrahydrofuran (THF).[11][12] The true power of thiophene chemistry lies in functionalization; by adding polar or non-polar side chains to the thiophene ring, a chemist can precisely tune the monomer's solubility to suit the desired solvent system.

Data Presentation: Solubility of Thiophene

| Solvent | Polarity | Solubility of Thiophene |

| Water | Highly Polar | Insoluble[11][12] |

| Ethanol | Polar | Miscible[11] |

| Acetone | Polar Aprotic | Miscible[11] |

| Toluene | Non-polar | Miscible[11] |

| Chloroform | Non-polar | Miscible |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible |

Experimental Protocol: Qualitative Solubility Classification

This protocol systematically classifies a compound based on its solubility in a series of solvents, providing strong clues about its functional groups and molecular size.[13][14]

Causality and Self-Validation: This system is self-validating because it follows a logical decision tree. A compound's behavior in one solvent dictates the next logical test. For instance, if a compound is water-soluble, it contains a polar functional group. If a water-insoluble compound dissolves in 5% NaOH, it must contain an acidic functional group capable of forming a water-soluble salt.[13]

Methodology:

-

Initial Test: Add ~25 mg of the compound to a small test tube containing 0.75 mL of the solvent.

-

Agitation: Shake the test tube vigorously for 1-2 minutes.

-

Observation: Observe if the solid dissolves completely. If so, the compound is classified as soluble.

-

Systematic Testing: Perform the tests in the following order: a. Water: If soluble, the compound is likely a low-molecular-weight polar compound (e.g., alcohol, amine, carboxylic acid with <5 carbons). b. 5% HCl (aq): If insoluble in water but soluble in dilute acid, the compound contains a basic functional group, typically an amine. c. 5% NaOH (aq): If insoluble in water but soluble in dilute base, the compound contains an acidic functional group. d. 5% NaHCO₃ (aq): This is a weaker base than NaOH. If the compound is soluble, it contains a strong acid group, like a carboxylic acid. If it is soluble in NaOH but not NaHCO₃, it is a weak acid, like a phenol.[13] e. Cold, Concentrated H₂SO₄: If the compound is insoluble in the above but dissolves in concentrated sulfuric acid, it likely contains a neutral functional group with a heteroatom (e.g., an ether, ester, or a larger alcohol/ketone). f. Inert: If the compound is insoluble in all the above, it is likely an inert compound, such as a hydrocarbon or an alkyl halide.

Visualization: Solubility Classification Flowchart

Caption: Decision tree for the qualitative analysis of a monomer's solubility.

Electronic and Spectroscopic Properties: The Heart of Functionality

The utility of thiophene-based monomers in optoelectronic applications stems directly from their unique electronic structure. Spectroscopic and electrochemical techniques are indispensable for probing this structure and predicting a monomer's potential performance.

UV-Visible (UV-Vis) Spectroscopy

Importance: UV-Vis spectroscopy measures the absorption of light as a function of wavelength, corresponding to electronic transitions between molecular orbitals (typically π to π* transitions in conjugated systems).[15] The wavelength of maximum absorbance (λ_max) and the shape of the absorption spectrum provide critical information about the electronic structure and extent of π-conjugation.[16][17] As conjugation length increases in a series of oligo(thiophenes), the energy gap between the π and π* orbitals decreases, resulting in a bathochromic (red) shift to longer λ_max.[17]

Data Presentation: Absorption Maxima for Oligothiophenes

| Compound | Number of Rings | λ_max in Solution (nm) |

| Thiophene | 1 | ~231 |

| 2,2'-Bithiophene | 2 | ~302 |

| Terthiophene | 3 | ~355 |

| Quaterthiophene | 4 | ~390 |

Note: Values are approximate and depend on the solvent.[16]

Experimental Protocol: Acquiring a UV-Vis Spectrum

Causality and Self-Validation: The Beer-Lambert law states that absorbance is directly proportional to concentration. However, this relationship holds true only for dilute solutions. At high concentrations, intermolecular interactions can cause deviations. Therefore, using a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) is essential for obtaining a valid, interpretable spectrum. The protocol's validity is ensured by first running a "blank" or "baseline" with the pure solvent; this electronically subtracts any absorbance from the solvent or cuvette, ensuring the final spectrum is solely that of the analyte.[18]

Methodology:

-

Instrument Warm-up: Turn on the spectrometer and allow the lamps (deuterium and tungsten) to warm up for at least 20 minutes to ensure a stable output.[19]

-

Sample Preparation: Prepare a dilute solution of the monomer in a UV-transparent solvent (e.g., THF, chloroform, acetonitrile). The concentration should be adjusted so the maximum absorbance is between 0.5 and 1.5 arbitrary units.

-

Cuvette Preparation: Clean two quartz cuvettes. Quartz is used because it is transparent in the UV region, unlike glass or plastic.

-

Baseline Correction: Fill one cuvette with the pure solvent. This is the "blank." Place it in the spectrometer and run a baseline scan. This reference is stored by the instrument.[19]

-

Sample Measurement: Empty the blank cuvette, rinse it with the sample solution, and then fill it with the sample solution. Alternatively, use the second matched cuvette. Place it in the sample holder.

-

Spectrum Acquisition: Run the sample scan over the desired wavelength range (e.g., 200-800 nm).[19] The instrument will automatically display the baseline-corrected absorbance spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and note any other significant features, like vibronic fine structure.

HOMO/LUMO Energy Level Determination

Importance: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern a molecule's electronic behavior.[20][21] The HOMO level relates to the ability to donate an electron (oxidation potential), while the LUMO level relates to the ability to accept an electron (reduction potential). The energy difference between them (the HOMO-LUMO gap) is the optical bandgap, which can be estimated from the onset of UV-Vis absorption. These parameters are paramount for designing efficient organic electronic devices, as they determine charge injection barriers and the open-circuit voltage of solar cells.[22]

Data Presentation: Representative Frontier Orbital Energies

| Compound | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) |

| Terthiophene | -5.5 | -2.1 | 3.4 |

| Donor-Acceptor Monomer 1 | -5.2 | -3.2 | 2.0 |

| Donor-Acceptor Monomer 2 | -5.4 | -3.5 | 1.9 |

Note: Values are illustrative and highly dependent on molecular structure and measurement conditions.[23]

Experimental Protocol: Cyclic Voltammetry (CV)

Causality and Self-Validation: Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It directly probes the oxidation and reduction potentials of a molecule.[20] The validity of the measurement relies on a three-electrode setup and an internal reference standard.[24] The working electrode provides the surface for the redox reaction, the counter electrode completes the circuit, and the reference electrode provides a stable potential against which the working electrode's potential is measured. Ferrocene is commonly added as an internal standard because its oxidation potential (Fc/Fc⁺) is well-defined and relatively solvent-independent. By referencing the measured potentials to ferrocene, results can be compared reliably across different experiments and laboratories.

Methodology:

-

System Setup: Assemble a three-electrode electrochemical cell:

-

Working Electrode: Glassy carbon or platinum disk.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter Electrode: Platinum wire.

-

-

Solution Preparation: Dissolve the monomer (analyte) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte is essential to ensure conductivity of the solution.

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Measurement: a. Immerse the electrodes in the solution. b. Scan the potential from a starting value, to a vertex potential, and back. The scan should cover the range where oxidation and reduction are expected. c. Record the resulting voltammogram (current vs. potential).

-

Internal Standard: After recording the analyte's CV, add a small amount of ferrocene to the solution and record another CV.

-

Data Analysis and Calculation: a. Determine the onset potential of oxidation (E_onset,ox) and reduction (E_onset,red) from the voltammogram. b. Measure the half-wave potential of the ferrocene/ferrocenium (Fc/Fc⁺) couple (E₁/₂_Fc). c. Calculate the HOMO and LUMO levels using empirical formulas. A common convention sets the Fc/Fc⁺ couple at -4.8 eV or -5.1 eV relative to the vacuum level.[23] Using the -4.8 eV reference:

- HOMO (eV) = -[E_onset,ox (vs Fc/Fc⁺) + 4.8]

- LUMO (eV) = -[E_onset,red (vs Fc/Fc⁺) + 4.8] Where E_onset (vs Fc/Fc⁺) = E_onset (vs Ag/AgCl) - E₁/₂_Fc (vs Ag/AgCl).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Importance: While other techniques probe electronic properties, NMR spectroscopy is the definitive method for elucidating the precise chemical structure and confirming the purity of a synthesized monomer.[25][26][27] Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a complete picture of the molecule's atomic connectivity.[25] It is an indispensable tool for verifying that the target molecule has been synthesized correctly before proceeding with further characterization or application.[28]

Causality and Self-Validation: The principles of NMR are based on the magnetic properties of atomic nuclei.[29] The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint for each unique atom in a molecule. Spin-spin coupling patterns reveal which atoms are adjacent to one another. The technique is self-validating in that a complete and consistent assignment of all peaks in both the ¹H and ¹³C spectra provides unambiguous confirmation of the proposed structure. Any unexpected peaks signal the presence of impurities or a structural misassignment.

Methodology (Sample Preparation):

-

Solvent Selection: Dissolve 5-10 mg of the monomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated solvents are used because deuterium is not detected in ¹H NMR, preventing a large solvent signal from obscuring the analyte signals.

-

Filtration (Optional): If the solution is not perfectly clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra according to the instrument's standard procedures.

Visualization: Comprehensive Monomer Characterization Workflow

Caption: Integrated workflow for the structural and electronic characterization of thiophene-based monomers.

Conclusion

The physical properties of thiophene-based monomers are not isolated data points but rather an interconnected set of characteristics that define the potential of these molecules. Thermophysical properties and solubility govern their handling, purification, and processability. Spectroscopic and electrochemical properties reveal their electronic structure, which is the very foundation of their function in optoelectronic devices and their interactions in biological systems. By employing the rigorous, causality-driven experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently characterize these versatile building blocks, accelerating the discovery and implementation of next-generation materials and therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8030, Thiophene. PubChem. [Link]

-

Wikipedia contributors (2024). Thiophene. Wikipedia, The Free Encyclopedia. [Link]

-

Tour, J. M., & Wu, R. (1992). Synthesis and UV-visible properties of soluble α-thiophene oligomers. Monomer to octamer. Macromolecules. [Link]

-

Leona, L. M., & Girtan, M. (2014). CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. University POLITEHNICA of Bucharest Scientific Bulletin, Series B. [Link]

-

Allam, A., et al. (2019). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences. [Link]

-

Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering. [Link]

-

Chemistry LibreTexts (2023). 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

-

University of Toronto Scarborough. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. UTSC. [Link]

-

Roncali, J. (2009). Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics. ResearchGate. [Link]

-

Takimiya, K., et al. (2006). Synthesis, Characterization, and Field-Effect Transistor Performance of Thieno[3,2-b]thieno[2′,3′:4,5]thieno[2,3-d]thiophene Derivatives. ResearchGate. [Link]

-

Geng, Y., et al. (2023). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. MDPI. [Link]

- University of California, Irvine (2023). Solubility of Organic Compounds. UCI.

-

Hegde, B. B. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]

-

King Saud University (2021). experiment (1) determination of melting points. King Saud University. [Link]

-

Agilent Technologies (2014). The Basics of UV-Vis Spectrophotometry. Agilent. [Link]

-

ResearchGate (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. ResearchGate. [Link]

-

Colson, J. W., et al. (2013). Thiophene-based covalent organic frameworks. PNAS. [Link]

-

Schmidt, D., et al. (2012). Thiophene-based donor–acceptor co-oligomers by copper-catalyzed 1,3-dipolar cycloaddition. ResearchGate. [Link]

-

Bolli, C., et al. (2016). Boron-Doped Polythiophenes: Stable, Tunable, and Redox-Active Conjugated Polymers. ResearchGate. [Link]

-

Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. [Link]

-

University of Calgary. Melting point determination. University of Calgary. [Link]

-

Gila, D., et al. (2021). Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. PMC - PubMed Central. [Link]

-

JoVE (2015). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. JoVE. [Link]

-

Dr. Shamsa (2022). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. [Link]

-

Journal of Chemical and Pharmaceutical Sciences (2016). 1HNMR spectrometry in structural elucidation of organic compounds. JCHPS. [Link]

-

Kendriya Vidyalaya. Experiment-1 Aim - To determine the melting point of given solid substance. Kendriya Vidyalaya. [Link]

-

University of Massachusetts. Experiment: Solubility of Organic & Inorganic Compounds. UMass. [Link]

-

Lee, C., et al. (2020). Thenoyl-functionalized polythiophenes with deep HOMO levels as polymer donors for organic solar cells. RSC Publishing. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. [Link]

-

Axcend (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Axcend. [Link]

-

Alkorta, I., et al. (2023). Constructing an Optimum Receptor Based on Trifurcated Chalcogen Bonding. Inorganic Chemistry. [Link]

-

Michigan State University Department of Chemistry. NMR Spectroscopy. MSU. [Link]

-

Westlab Canada (2023). Measuring the Melting Point. Westlab Canada. [Link]

-

Reddit (2022). Determination of HOMO-LUMO properties through CV. Reddit. [Link]

-

Zhang, F., et al. (2011). Thiophene-based conjugated oligomers for organic solar cells. Journal of Materials Chemistry. [Link]

-

Chemistry LibreTexts (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts. [Link]

- Machida, S., et al. (1991). Polymerization of thiophene and its derivatives.

-

Aquino, A., et al. (2005). The electronic structure and proton affinities of a series of organosulfur compounds. ResearchGate. [Link]

-

ResearchGate (2017). Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

-

Shigetomi, T., et al. (2019). Thiophene‐Fused Naphthodiphospholes: Modulation of the Structural and Electronic Properties of Polycyclic Aromatics by Precise Fusion of Heteroles. ResearchGate. [Link]

-

ChemSynthesis (2024). Thiophene. ChemSynthesis. [Link]

-

Chen, S., & Li, B. (2011). Exploring the correlation between molecular conformation and UV–visible absorption spectra of two-dimensional thiophene-based conjugated polymers. ResearchGate. [Link]

Sources

- 1. Unique properties of thiophene_Chemicalbook [chemicalbook.com]

- 2. Thiophene-based conjugated oligomers for organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. One moment, please... [davjalandhar.com]

- 6. Thiophene - Wikipedia [en.wikipedia.org]

- 7. 110-02-1 CAS MSDS (Thiophene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. westlab.com [westlab.com]

- 10. chem.ws [chem.ws]

- 11. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. agilent.com [agilent.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. engineering.purdue.edu [engineering.purdue.edu]

- 19. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 20. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 21. e3s-conferences.org [e3s-conferences.org]

- 22. Thenoyl-functionalized polythiophenes with deep HOMO levels as polymer donors for organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. prezi.com [prezi.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. bbhegdecollege.com [bbhegdecollege.com]

- 27. NMR Spectroscopy [www2.chemistry.msu.edu]

- 28. researchgate.net [researchgate.net]

- 29. jchps.com [jchps.com]

Solubility profile of (5-Thiophen-2-ylthiophen-2-yl)methanol

An In-Depth Technical Guide to the Solubility Profile of (5-Thiophen-2-ylthiophen-2-yl)methanol

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that dictates its behavior in various media, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility profile of this compound, a significant heterocyclic building block. We will dissect the molecular characteristics that govern its solubility, provide a theoretical framework for its behavior in different solvents, and present detailed, field-proven protocols for its experimental determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility for process optimization, formulation development, and materials science applications.

Introduction: The Significance of Bithiophene Scaffolds

Thiophene-based π-conjugated compounds, particularly bithiophene derivatives, are a cornerstone in the development of advanced organic materials and pharmaceuticals.[1][2] Their unique electronic properties make them ideal candidates for applications in optoelectronics, while their structural similarity to benzene allows them to act as effective bioisosteres in drug design.[2] this compound, with its bithiophene core functionalized with a reactive hydroxymethyl group, serves as a versatile intermediate in the synthesis of more complex molecules.[3]

Understanding the solubility of this specific molecule is paramount. In synthesis, it dictates the choice of reaction solvents and purification methods. In drug development, solubility directly impacts formulation strategies and a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the foundational knowledge and practical methodologies to accurately characterize and predict the solubility of this compound.

Molecular Characteristics & Predicted Solubility

The first step in assessing solubility is a thorough analysis of the molecule's intrinsic physicochemical properties. These characteristics provide a strong theoretical basis for predicting its behavior in various solvent systems.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below.[4]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 3515-30-8 | PubChem[4] |

| Molecular Formula | C₉H₈OS₂ | PubChem[4] |

| Molecular Weight | 196.3 g/mol | PubChem[4] |

| Structure | PubChem[4] |

Structural Analysis and Inferred Polarity

The solubility of this compound is governed by a balance between its polar and nonpolar regions:

-

Nonpolar Moiety: The core of the molecule consists of two thiophene rings linked together (a bithiophene). This extended aromatic system is large, rigid, and hydrophobic, contributing significantly to the molecule's nonpolar character.

-

Polar Moiety: The hydroxymethyl group (-CH₂OH) is the primary polar feature. The oxygen atom is a hydrogen bond acceptor, and the hydroxyl hydrogen is a hydrogen bond donor.[4] This group allows for specific, favorable interactions with polar protic solvents like water and alcohols.

Computational Solubility Predictors

Computational models provide a quantitative estimate of a molecule's lipophilicity, which is inversely related to its solubility in aqueous media.

| Computed Property | Value | Interpretation & Causality |

| XLogP3 | 2.1 | This value indicates a moderate level of lipophilicity ("fat-loving"). A positive LogP suggests a preference for nonpolar environments (like octanol) over polar ones (like water). The value of 2.1 suggests the compound will be sparingly soluble to insoluble in water. |

| Hydrogen Bond Donor Count | 1 | The single hydroxyl group is the only hydrogen bond donor. This limits its ability to form extensive hydrogen bond networks with protic solvents compared to molecules with multiple donor sites. |

| Hydrogen Bond Acceptor Count | 3 | Includes the oxygen atom and the two sulfur atoms in the thiophene rings, which can act as weak hydrogen bond acceptors. This provides sites for interaction with polar solvents. |

Data sourced from PubChem CID 2776422.[4]

Theoretical Framework: Principles of Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility. This means that substances with similar intermolecular forces are likely to be soluble in one another.

-

Polar Solvents (e.g., Water, Ethanol): These solvents have strong dipole-dipole interactions and, in the case of protic solvents, extensive hydrogen bonding networks. For a solute to dissolve, it must disrupt these interactions and form new, energetically favorable ones with the solvent molecules. The single -OH group on this compound can engage in hydrogen bonding, but the large, nonpolar bithiophene backbone presents a significant energetic penalty, suggesting limited solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weaker van der Waals forces. The large, nonpolar surface area of the bithiophene core will interact favorably with these solvents, suggesting good solubility.

-

Aqueous Acid/Base: The solubility of organic compounds can be dramatically altered by pH if they contain acidic or basic functional groups. This compound lacks strongly acidic or basic functional groups. The hydroxyl group is weakly acidic but not enough to be deprotonated by a 5% NaOH solution. Therefore, its solubility is expected to be largely independent of pH in typical aqueous acid/base solutions.

Experimental Determination of Solubility

Theoretical predictions must be validated by empirical data. The following protocols are standard, robust methods for determining both qualitative and quantitative solubility.

Workflow for Qualitative Solubility Assessment

This workflow systematically classifies the compound's solubility across a range of common laboratory solvents. The causality behind the solvent choice is to probe the compound's affinity for different types of intermolecular forces.

Caption: Decision tree for systematic qualitative solubility analysis.

Protocol:

-

Place approximately 10 mg of this compound into a small test tube.

-

Add 1 mL of the chosen solvent in 0.25 mL increments.

-

After each addition, cap and shake vigorously for 30 seconds.

-

Visually inspect the solution against a contrasting background for any undissolved solid.

-

Classify as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: A noticeable amount of solid has dissolved, but some remains.

-

Insoluble: The solid appears largely unaffected.

-

-

Repeat the test for each solvent in the workflow (Water, 5% NaOH, 5% HCl, Diethyl Ether, DMSO, etc.).

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility. Its trustworthiness comes from allowing the system to reach a true thermodynamic equilibrium.[5]

Caption: Step-by-step workflow for the shake-flask solubility method.

Detailed Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is critical to ensure saturation is reached.

-

Equilibration: Place the vial in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for at least 24 hours. This duration is necessary to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the suspension to stand undisturbed for the undissolved solid to sediment. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

-

Quantification: Prepare a standard curve of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Accurately dilute the filtered supernatant and measure its concentration against the standard curve.

-

Calculation: The equilibrium solubility is the concentration determined in the analysis, adjusted for any dilution factors. The experiment should be repeated at least in triplicate for statistical validity.

Anticipated Solubility Profile

Based on the theoretical analysis and comparison with structural analogs like 2-thiophenemethanol (which is soluble in water and ethanol), the following profile for this compound is anticipated.[6] The addition of the second thiophene ring increases the molecular weight and nonpolar surface area, which is expected to significantly decrease its solubility in polar solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble to Very Sparingly Soluble | The large, hydrophobic bithiophene backbone outweighs the solubilizing effect of the single hydroxyl group. |

| Ethanol, Methanol | Sparingly Soluble to Soluble | The alkyl chains of the alcohols can interact with the nonpolar core, while the hydroxyl groups interact with the solute's -OH group. | |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents have strong dipoles capable of interacting with the -OH group but lack the strong hydrogen-bonding network of water, making it easier to accommodate the nonpolar core. |

| Nonpolar | Toluene, Dichloromethane, Diethyl Ether | Soluble to Very Soluble | Favorable van der Waals interactions between the solvent and the large, nonpolar bithiophene structure will dominate. |

| Aqueous Acid | 5% HCl | Insoluble | The molecule lacks a basic functional group that can be protonated to form a soluble salt. |

| Aqueous Base | 5% NaOH | Insoluble | The hydroxyl group is not acidic enough to be deprotonated by dilute NaOH to form a soluble salt. |

Conclusion

The solubility profile of this compound is a direct consequence of its hybrid structure. The dominant hydrophobic bithiophene core renders it poorly soluble in aqueous media but highly soluble in nonpolar organic solvents and polar aprotic solvents. The presence of a single hydroxymethyl group provides a site for hydrogen bonding, allowing for limited solubility in alcohols but is insufficient to overcome the hydrophobicity of the aromatic system in water. The protocols and theoretical framework provided in this guide offer a robust system for the confident and accurate characterization of this compound's solubility, enabling informed decisions in research, development, and manufacturing.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2776422, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69467, 2-Thiophenemethanol. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 332588, (5-Nitrothiophen-2-yl)methanol. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16769593, [5-(Morpholin-4-yl)thiophen-2-yl]methanol. Retrieved from [Link]

-

LibreTexts Chemistry (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Aleotti, M., et al. (1998). Conformational and Spectroscopic Analysis of Selected 2,2'-Bithiophene Derivatives. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Course Hero (2024). Solubility test for Organic Compounds. Retrieved from [Link]

-

Lucenti, E., et al. (2025). Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

-

Institute of Science, Nagpur (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

Gronowitz, S., & Maltesson, A. (2025). Oligothiophenes II: Synthesis and Stability of 5-Methylenethiophen-2(5H)-ones. Acta Chemica Scandinavica. Retrieved from [Link]

-

ResearchGate (n.d.). Physical Properties of Thiophene Derivatives. Retrieved from [Link]

-

SALTISE (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Chemistry For Everyone (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

-

Takimiya, K., et al. (2021). Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. Journal of Materials Chemistry C. Retrieved from [Link]

Sources

- 1. Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C9H8OS2 | CID 2776422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. 2-Thiophenemethanol | C5H6OS | CID 69467 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Bithiophene Derivatives

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of bithiophene derivatives. From their foundational roots in the discovery of thiophene to their pivotal role in the development of conductive polymers and modern electronics, this document traces the evolution of this critical class of heterocyclic compounds. We will explore the causal chemistry behind synthetic choices, detail field-proven experimental protocols, and present key structure-property relationships. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of bithiophene chemistry and its vast potential.

Chapter 1: A Serendipitous Discovery and the Dawn of Thiophene Chemistry

The story of bithiophene begins not with its own discovery, but with that of its parent molecule, thiophene. In 1882, the distinguished chemist Victor Meyer, while at the University of Zurich, was demonstrating a routine lecture experiment on the properties of benzene. The experiment involved mixing benzene with isatin and sulfuric acid, which was expected to produce a vibrant blue dye known as indophenin.[1] To his surprise, when he used a sample of benzene purified by the decarboxylation of benzoic acid, the color test failed.[2] Intrigued by this anomaly, Meyer correctly deduced that the color reaction was not due to benzene itself, but to an unknown contaminant in the crude coal tar-derived benzene he had been using.[1] Through meticulous work, he isolated this sulfur-containing heterocycle and named it "thiophene."[1][2]

This discovery immediately spurred further research into the chemistry of this new aromatic system. The logical next step was to explore its oligomers. While a definitive first synthesis is not widely documented, the earliest preparations of 2,2'-bithiophene in the early 20th century were likely achieved through Ullmann-type coupling reactions.[3] This classic method involves the copper-mediated homocoupling of two aryl halide molecules—in this case, a 2-halothiophene—at high temperatures to form a new carbon-carbon bond.[3] This reaction, though requiring harsh conditions, laid the groundwork for accessing the fundamental bithiophene scaffold.

Chapter 2: The Modern Synthetic Toolkit: Precision and Versatility

While early methods provided access to the basic bithiophene core, the true potential of these derivatives was unlocked with the advent of transition metal-catalyzed cross-coupling reactions. These methods offer superior control, milder reaction conditions, and remarkable functional group tolerance, allowing for the synthesis of a virtually limitless array of functionalized bithiophenes.

Among these, the Suzuki-Miyaura coupling has emerged as a dominant and versatile tool.[4] Other powerful methods like the Stille and Ullmann couplings are also frequently employed, with the choice of reaction often depending on factors like functional group compatibility, reagent availability, and toxicity considerations.[5] The Suzuki reaction is often preferred due to the lower toxicity and cost of boronic acid reagents compared to the organotin compounds used in Stille coupling.[6] However, Stille coupling can be advantageous for its tolerance of a wider range of functional groups, as it does not have limitations regarding acidic protons that can be problematic in Suzuki couplings.[6]

Field-Proven Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol provides a detailed, step-by-step methodology for the synthesis of a functionalized bithiophene derivative, highlighting the rationale behind each step.

Reaction: Synthesis of 2-(Thiophen-2-yl)aniline from 2-bromoaniline and thiophene-2-boronic acid.

Materials:

-

2-Bromoaniline (1.0 mmol)

-

Thiophene-2-boronic acid (1.2 mmol)

-

Palladium catalyst [e.g., Pd(PPh₃)₄ (5 mol%) or Pd(dtbpf)Cl₂ (0.01 mmol)]

-

Base [e.g., K₃PO₄ (1.4 mmol) or Et₃N (1 mmol)]

-

Solvent system (e.g., 1,4-Dioxane/Water or an aqueous solution of a surfactant like Kolliphor EL)

-

Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

-

Vessel Preparation: A two-neck round-bottomed flask equipped with a magnetic stir bar and a condenser is dried in an oven and allowed to cool under a stream of inert gas (e.g., Argon).

-

Causality Explanation: The inert atmosphere is critical. The palladium(0) species in the catalytic cycle is sensitive to oxidation by atmospheric oxygen, which would deactivate the catalyst and halt the reaction. Drying the glassware removes water, which can interfere with some bases and reactants.

-

-

Reagent Addition: To the flask, add 2-bromoaniline (1.0 mmol), thiophene-2-boronic acid (1.2 mmol), the chosen base (e.g., K₃PO₄), and the palladium catalyst.

-

Causality Explanation: A slight excess of the boronic acid is used to ensure the complete consumption of the more expensive halide partner. The base is essential for the transmetalation step of the catalytic cycle, where it activates the boronic acid to form a more nucleophilic boronate species that can transfer its organic group to the palladium center.

-

-

Solvent Degassing and Addition: The chosen solvent system (e.g., a mixture of 1,4-dioxane and water) is degassed by bubbling inert gas through it for 15-20 minutes. The degassed solvent is then added to the reaction flask via cannula or syringe.

-

Causality Explanation: Degassing the solvent removes dissolved oxygen, further protecting the catalyst from deactivation. Water is often a necessary co-solvent in Suzuki reactions as it helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

-

-

Reaction Execution: The reaction mixture is heated to the target temperature (typically 80-100 °C) and stirred vigorously for the required time (ranging from a few minutes to 24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[7][8]

-

Causality Explanation: Heating provides the necessary activation energy for the steps in the catalytic cycle, particularly the initial oxidative addition of the aryl halide to the Pd(0) complex. Vigorous stirring ensures efficient mixing of the heterogeneous components (especially with an inorganic base).

-

-

Work-up and Extraction: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and extracted several times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine.[8]

-

Causality Explanation: The work-up serves to separate the desired organic product from the inorganic salts (base, boronic acid byproducts) and the aqueous solvent. The brine wash helps to remove any residual water from the organic layer.

-

-

Purification and Validation: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by flash column chromatography.[7]

-

Causality Explanation: Chromatography separates the target compound from unreacted starting materials, catalyst residues, and any side products.

-

-

Self-Validating Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7] The disappearance of the starting material signals and the appearance of new, characteristic signals in the NMR spectrum confirm the success of the C-C bond formation.

Chapter 3: The Conducting Polymer Revolution

For decades, bithiophenes were primarily of academic interest. This changed dramatically in the late 1970s with the groundbreaking discovery that polyacetylene, a conjugated polymer, could be "doped" to achieve electrical conductivity approaching that of metals. This discovery, which led to the 2000 Nobel Prize in Chemistry for Alan J. Heeger, Alan MacDiarmid, and Hideki Shirakawa, ignited the field of conducting polymers.[9]

Researchers quickly turned their attention to other conjugated systems, and polythiophenes, which are polymers of bithiophene units, emerged as a particularly promising class. They offered greater environmental and thermal stability compared to polyacetylene.[6] The conductivity in these materials arises from the delocalization of π-electrons along the polymer backbone. Doping, which involves oxidation (p-doping) or reduction (n-doping), removes or adds electrons to this system, creating mobile charge carriers (polarons and bipolarons) that allow for the flow of electricity.

Chapter 4: Tailoring Properties Through Functionalization

The true power of bithiophene chemistry lies in the ability to functionalize the core structure to precisely tune its electronic and physical properties. By strategically adding electron-donating or electron-withdrawing groups, or by extending the conjugation length, scientists can control characteristics like the HOMO/LUMO energy levels, the optical bandgap, solubility, and solid-state packing.

This "molecular engineering" approach is fundamental to designing materials for specific applications. For instance, attaching long alkyl chains improves solubility in organic solvents, enabling solution-based processing for devices like printable electronics.[5] Introducing electron-withdrawing and electron-donating groups at opposite ends of the molecule creates a "push-pull" system, which can lower the bandgap and shift absorption into the visible or near-infrared regions, a crucial feature for organic solar cells.[10]

// Connections Core:f0 -> {Mod1, Mod2, Mod3} [color="#4285F4"]; Mod1 -> {Prop1, Prop2} [color="#FBBC05"]; Mod2 -> Prop3 [color="#FBBC05"]; Mod3 -> Prop4 [color="#FBBC05"]; Prop1 -> {App1, App2, App3} [color="#34A853"]; Prop2 -> {App1, App2, App4} [color="#34A853"]; Prop3 -> App3 [color="#34A853"]; Prop4 -> {App1, App2, App3} [color="#34A853"]; Mod1 -> App5 [color="#FBBC05"]; } caption [label="Structure-Property-Application relationship in bithiophenes.", fontsize=10];

Quantitative Data Summary

The table below summarizes key optoelectronic properties for representative bithiophene derivatives, illustrating the impact of structural modification.

| Derivative Name | Key Structural Feature | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | HOMO (eV) | LUMO (eV) | Application Area |

| 2,2'-Bithiophene (unsubstituted) | Core scaffold | ~302 | ~360 | -6.1 | -2.2 | Building Block |

| 3',4'-Dibutyl-2,2':5',2''-terthiophene | Alkyl chains for solubility | ~355 | ~430 | -5.4 | -2.3 | OFETs, Sensors |

| 5,5'-bis(4-cyanophenyl)-2,2'-bithiophene | Electron-withdrawing groups (CN) | ~390 | ~480 | -5.8 | -3.1 | Electron Transport |

| 5'-(4-acetoxy-1-butynyl)-5-methyl-2,2'-bithiophene | Natural product-inspired scaffold | Not specified | Not specified | - | - | Medicinal Chemistry |

Note: Values are approximate and can vary based on solvent, solid-state packing, and measurement conditions. Data compiled from various sources for illustrative purposes.[10][11][12]

Chapter 5: Applications in Technology and Medicine

The highly tunable nature of bithiophene derivatives has made them indispensable in a wide range of advanced applications.

-

Organic Electronics: This remains the largest area of application. Bithiophenes and their polymers are core components in:

-

Organic Field-Effect Transistors (OFETs): Where they act as the active semiconductor layer for switching electronic signals.

-

Organic Photovoltaics (OPVs): Serving as the electron-donor material that absorbs sunlight to generate charge carriers.

-

Organic Light-Emitting Diodes (OLEDs): Used as charge-transporting or emissive layers in displays and lighting.

-

-

Medicinal Chemistry and Drug Development: The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[13] Bithiophene derivatives are explored for a variety of therapeutic uses, including as anticancer, anti-inflammatory, and antimicrobial agents.[13][14] A notable example is the investigation of bithiophene derivatives as antileishmanial agents.[12] A synthetic derivative, BT-1, based on a natural product scaffold, has shown potent activity against Leishmania amazonensis.[9][12] Mechanistic studies revealed that BT-1 induces parasite death by destabilizing its redox homeostasis, leading to increased reactive oxygen species, lipid peroxidation, and damage to the plasma and mitochondrial membranes.[9][12] This compound exhibited an IC₅₀ of 23.2 μM against the parasite, demonstrating its potential as a lead compound for new drug development.[12]

Chapter 6: Conclusion and Future Outlook

From a curious impurity in benzene to a cornerstone of modern materials science, the journey of bithiophene and its derivatives has been remarkable. The development of powerful synthetic methods has given scientists an unparalleled ability to design and create novel materials with precisely tailored functions. The future of bithiophene research is bright, with ongoing efforts focused on developing next-generation electronic devices with enhanced performance and stability, creating more effective and selective therapeutic agents, and exploring novel applications in areas like bio-sensing and energy storage. The fundamental principles of structure-property relationships established over decades of research will continue to guide the innovation of this versatile and powerful class of molecules.

References

-

Meyer, V. (1883). Ueber den Begleiter des Benzols im Steinkohlenteer. Berichte der deutschen chemischen Gesellschaft, 16(1), 1465-1478. [Link]

-

Bélanger, M. A., et al. (2025). Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives. The Journal of Organic Chemistry. [Link]

-

Di Mauro, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7589. [Link]

-

Krompiec, S., et al. (2016). Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives. Molecules, 21(11), 1563. [Link]

-

Volpato, F. B., et al. (2025). Hydroxyalkyne–Bithiophene Derivatives: Synthesis and Antileishmanial Activity. Chemical Biology & Drug Design. [Link]

-

Comparison of Ullmann/RCM and Ullmann/Bis-hydrazone Coupling Reactions. (2025). ResearchGate. [Link]

-

Iftimie, I. S., et al. (2022). Exploring the Optoelectronic Properties of D-A and A-D-A 2,2′-bi[3,2-b]thienothiophene Derivatives. Molecules, 27(23), 8463. [Link]

-

Bäuerle, P., et al. (2014). A Simple and Efficient Synthesis of Substituted 2,2′-Bithiophene and 2,2′:5′,2″-Terthiophene. Organic Letters, 16(6), 1654-1657. [Link]

-

Volpato, F. B., et al. (2025). Hydroxyalkyne-Bithiophene Derivatives: Synthesis and Antileishmanial Activity. PubMed. [Link]

-

Wikipedia contributors. (2023, December 12). Thiophene. In Wikipedia, The Free Encyclopedia. [Link]

- Hartke, K., & Meyer, V. (1952). Thiophene. The Chemistry of Heterocyclic Compounds.

-

Thiophene Derivatives as New Anticancer Agents. (2019). ACS Omega. [Link]

-

Fused thiophenes: an overview of the computational investigations. (2017). ACG Publications. [Link]

-

Exceptionally High Two-Photon Absorption in Diazaacene-Bithiophene Derivatives. (2024). arXiv. [Link]

-

Melucci, M., et al. (2025). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. The Journal of Organic Chemistry. [Link]

-

Wikipedia contributors. (2023, May 22). 2,2'-Bithiophene. In Wikipedia, The Free Encyclopedia. [Link]

-

Syntheses of Thiophene and Thiazole-Based Building Blocks. (2022). Semantic Scholar. [Link]

-

Thiophenes from Viktor Meyer to Poly(Thiophene). (2025). ResearchGate. [Link]

-

Thiophene-Based Compounds. (n.d.). MDPI Encyclopedia. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. [Link]

-

Photophysical Properties of Benzophenone-Based TADF Emitters. (2022). The Journal of Physical Chemistry A. [Link]

-

Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences. [Link]

-

Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives. (2025). Taylor & Francis Online. [Link]

-

Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions. (n.d.). MDPI. [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]

-

Syntheses of Thiophene and Thiazole-Based Building Blocks. (2022). ACS Publications. [Link]

-

Ch 23 Stille and Suzuki Coupling. (2021). YouTube. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Hydroxyalkyne-Bithiophene Derivatives: Synthesis and Antileishmanial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydroxyalkyne–Bithiophene Derivatives: Synthesis and Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Synthesis of (5-Thiophen-2-ylthiophen-2-yl)methanol: A Detailed Protocol for Researchers

Authored by: A Senior Application Scientist

Introduction

(5-Thiophen-2-ylthiophen-2-yl)methanol is a key heterocyclic building block in the fields of materials science and medicinal chemistry. As a derivative of 2,2'-bithiophene, this alcohol functionalized oligothiophene serves as a crucial precursor for the synthesis of more complex conjugated polymers and small molecules.[1][2] These resulting materials are of significant interest for applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[3][4] The introduction of a hydroxymethyl group provides a reactive handle for further molecular elaboration, enabling the fine-tuning of electronic and physical properties.

This comprehensive guide provides a reliable, two-step protocol for the synthesis of this compound, commencing with the formylation of commercially available 2,2'-bithiophene. The subsequent reduction of the aldehyde intermediate yields the target alcohol. This document is intended for researchers and professionals in organic synthesis, materials chemistry, and drug development, offering in-depth procedural details and the scientific rationale behind the experimental choices.

Chemical Properties and Data

The key chemical properties of the target compound and its intermediate are summarized in the table below. This information is essential for reaction planning, characterization, and downstream applications.

| Property | 2,2'-Bithiophene-5-carbaldehyde (Intermediate) | This compound (Product) |

| Molecular Formula | C₉H₆OS₂ | C₉H₈OS₂ |

| Molecular Weight | 194.28 g/mol | 196.29 g/mol [5] |

| CAS Number | 3779-27-9[6] | 2776422 (CID)[5] |

| Appearance | Yellow to orange solid | Off-white to pale yellow solid |

| Melting Point | 55-58 °C[6] | Not readily available |

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the regioselective formylation of 2,2'-bithiophene at the 5-position using the Vilsmeier-Haack reaction. This classic method is highly effective for the introduction of an aldehyde group onto electron-rich aromatic rings like thiophene.[7] The second step is the reduction of the resulting 2,2'-bithiophene-5-carbaldehyde to the corresponding primary alcohol using a mild and selective reducing agent.

Caption: Overall synthetic workflow.

Experimental Protocols

Part 1: Synthesis of 2,2'-Bithiophene-5-carbaldehyde (Intermediate)

This protocol details the Vilsmeier-Haack formylation of 2,2'-bithiophene. The reaction introduces a formyl group at the C5 position of the bithiophene scaffold.

Reaction Mechanism: